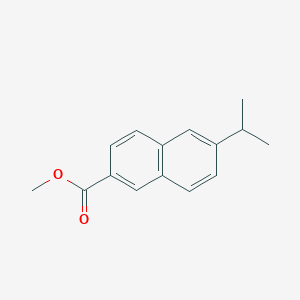

Methyl 6-(propan-2-yl)naphthalene-2-carboxylate

Description

Properties

CAS No. |

101513-13-7 |

|---|---|

Molecular Formula |

C15H16O2 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

methyl 6-propan-2-ylnaphthalene-2-carboxylate |

InChI |

InChI=1S/C15H16O2/c1-10(2)11-4-5-13-9-14(15(16)17-3)7-6-12(13)8-11/h4-10H,1-3H3 |

InChI Key |

LJVPZIPTHLHTQV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Introduction of the Isopropyl Group

The isopropyl group at position 6 is introduced via Friedel-Crafts alkylation, a cornerstone of aromatic substitution chemistry. Using naphthalene-2-carboxylic acid as a starting material, aluminum chloride (AlCl₃) catalyzes the reaction with isopropyl chloride. The electron-withdrawing carboxylic acid group directs electrophilic attack to the para position (C6), minimizing carbocation rearrangements.

Reaction Conditions :

Esterification of the Carboxylic Acid

The intermediate 6-isopropylnaphthalene-2-carboxylic acid is esterified with methanol under acidic conditions. Sulfuric acid (H₂SO₄) catalyzes the nucleophilic acyl substitution, with reflux conditions (60–80°C) driving the reaction to completion.

Key Data :

- pKa of carboxylic acid: ~2.8–5.4 (facilitates protonation for esterification)

- Reaction time: 6–12 hours

- Yield: 85–90% after purification

Oxidation of 6-Isopropylnaphthalene-2-Carboxylic Acid Followed by Esterification

Oxidation to Hydroperoxy and Hydroxy Intermediates

As detailed in U.S. Patent 4,638,087, 6-isopropylnaphthalene-2-carboxylic acid undergoes oxidation with molecular oxygen (O₂) in an alkaline aqueous solution containing ammonium persulfate. This step generates two intermediates:

- 6-(2-Hydroperoxy-2-propyl)naphthalene-2-carboxylic acid

- 6-(2-Hydroxy-2-propyl)naphthalene-2-carboxylic acid

Optimized Conditions :

Acid Decomposition and Esterification

The hydroperoxy and hydroxy intermediates are subjected to acid decomposition (e.g., HCl in acetonitrile) to yield 6-hydroxynaphthalene-2-carboxylic acid, which is subsequently esterified with methanol. This two-step process achieves near-quantitative conversion to the methyl ester.

Critical Parameters :

Kolbe-Schmitt Carboxylation and Methylation

Kolbe-Schmitt Reaction for Carboxylic Acid Formation

This method begins with 6-isopropylnaphthalen-2-ol, which undergoes carboxylation via the Kolbe-Schmitt reaction. Under high-pressure CO₂ (50–100 atm) and elevated temperature (120–150°C), the phenolic oxygen acts as a directing group, facilitating carboxylation at position 2.

Challenges :

- Requires specialized high-pressure equipment

- Competing decarboxylation at temperatures >150°C

Methylation of the Carboxylic Acid

The resulting 6-isopropylnaphthalene-2-carboxylic acid is esterified using dimethyl sulfate (DMS) or methanol/H₂SO₄. DMS offers higher selectivity under mild conditions (25–40°C).

Yield Comparison :

| Methylation Agent | Temperature (°C) | Yield (%) |

|---|---|---|

| Methanol/H₂SO₄ | 60–80 | 85 |

| Dimethyl sulfate | 25–40 | 92 |

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Cost and Environmental Impact

- Friedel-Crafts alkylation uses inexpensive AlCl₃ but generates acidic waste.

- Oxidation with persulfate catalysts minimizes toxic byproducts, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the naphthalene ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of 2-Naphthalenecarboxylic acid or 6-(1-methylethyl)-2-naphthalenone.

Reduction: Formation of 2-Naphthalenemethanol.

Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-, methyl ester is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of inflammatory conditions, pain management, and fever reduction.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its effects are mediated through binding to active sites on target proteins, altering their activity and function.

Comparison with Similar Compounds

Structural Features and Nomenclature

The compound’s structure consists of a naphthalene backbone substituted with a methyl ester (-COOCH₃) at position 2 and an isopropyl group (-CH(CH₃)₂) at position 6. Key analogs include:

- Methyl 6-methoxynaphthalene-2-carboxylate (methoxy substituent at position 6) .

- Methyl 6-methylnaphthalene-1-carboxylate (methyl substituent at position 6, carboxylate at position 1) .

- 2-Methylnaphthalene (simpler PAH with methyl at position 2) .

Structural variations influence physical properties, reactivity, and biological activity.

Physical and Chemical Properties Comparison

The following table compares key properties of Methyl 6-(propan-2-yl)naphthalene-2-carboxylate with its analogs:

Notes:

- The isopropyl group increases molecular weight and hydrophobicity (higher LogP) compared to methoxy or methyl substituents.

- Positional isomerism (carboxylate at 1 vs. 2) affects polarity and intermolecular interactions .

Biological Activity

Methyl 6-(propan-2-yl)naphthalene-2-carboxylate, a compound derived from naphthalene, has garnered attention in recent years for its potential biological activities. This article delves into the compound's synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its naphthalene core substituted at the 6-position with an isopropyl group and a carboxylate ester. The synthesis typically involves the acylation of naphthalene derivatives, which can be achieved through various methods including Friedel-Crafts acylation and oxidation processes .

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. For instance, derivatives of naphthalene-2-carboxylic acids have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds with similar structures exhibited IC50 values in the nanomolar range against breast (MCF-7) and cervical (KB-V1) cancer cells, indicating potent anti-proliferative activity .

Table 1: Anticancer Activity of Related Naphthalene Derivatives

| Compound Name | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Derivative A | KB-V1 | 20.1 |

| Derivative B | MCF-7 | 14 |

Note: TBD indicates that specific IC50 data for this compound is not yet available in current literature.

Antimicrobial Effects

The antimicrobial activity of related naphthalene compounds has been documented, showing effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

- Anticancer Study : A recent investigation assessed various naphthalene derivatives against multiple cancer cell lines. The study indicated that modifications at the 6-position significantly enhanced anticancer activity by promoting apoptosis through ROS generation .

- Antiviral Research : Another study focused on the inhibition of SARS-CoV proteases by naphthylmethylamine derivatives, which share structural characteristics with this compound. These compounds exhibited promising antiviral effects, suggesting that further exploration into similar structures could yield effective antiviral agents .

- Antimicrobial Activity : An extensive screening of monomeric alkaloids revealed several compounds with notable antimicrobial properties against various pathogens. This highlights the potential for naphthalene derivatives to serve as templates for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.